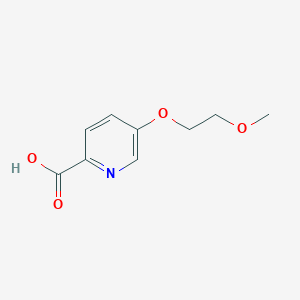

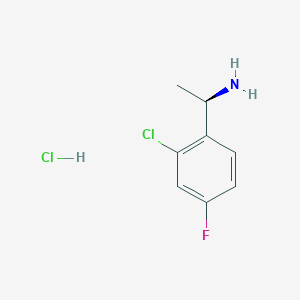

![molecular formula C10H12F2N2O4S B2963061 2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid CAS No. 2225136-75-2](/img/structure/B2963061.png)

2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is an organic compound with applications spanning chemistry, biology, medicine, and industrial processes. This compound is notable for its chemical structure, which features a thiazole ring, a tert-butoxycarbonyl group, and two difluoromethyl groups. This unique arrangement provides the compound with distinctive reactivity and functionality, making it a valuable molecule in various scientific domains.

Mecanismo De Acción

Target of Action

It is known that many thiazole-containing compounds have a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv activities .

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

It is known that thiazole-containing compounds can affect a variety of biochemical pathways, leading to downstream effects such as inhibition of cell growth or induction of apoptosis .

Result of Action

Similar compounds have been known to exhibit various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid involves several steps:

Step 1: Formation of 2-amino-1,3-thiazole via a cyclization reaction of α-haloketones and thiourea.

Step 2: Introduction of the tert-butoxycarbonyl (Boc) protective group to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Step 3: Incorporation of the difluoroacetic acid moiety through a nucleophilic substitution reaction using difluoroacetic acid chloride (F2CHCOCl) with the Boc-protected thiazole.

Industrial Production Methods

Industrial production of this compound scales up the synthetic routes mentioned above, optimizing reaction conditions for efficiency and yield. This includes:

Utilizing high-purity reagents.

Performing reactions under controlled temperature and pressure.

Implementing continuous flow systems for consistent production.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution at the thiazole ring.

Hydrolysis: The Boc-protecting group can be removed under acidic conditions.

Coupling Reactions: It can participate in amide bond formation with other carboxylic acids or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or amines in polar aprotic solvents like DMF (dimethylformamide).

Hydrolysis: Acidic reagents such as HCl (hydrochloric acid) or TFA (trifluoroacetic acid).

Coupling Reactions: EDCI (N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-Hydroxybenzotriazole) in organic solvents like dichloromethane.

Major Products

Depending on the reagents, reaction conditions, and the specific reaction, products could range from different thiazole derivatives, amino acid conjugates, to difluoroalkyl-substituted compounds.

Aplicaciones Científicas De Investigación

Chemistry

Building Blocks: As a precursor in the synthesis of more complex molecules, especially those containing thiazole and difluoroacetate moieties.

Pharmaceuticals: Key intermediate in the synthesis of potential drug candidates.

Biology

Biochemical Probes: Utilized in the design of biochemical probes due to its ability to engage in specific biochemical interactions.

Medicine

Drug Design:

Industry

Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid: Lacks the Boc-protecting group, resulting in different reactivity and applications.

2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-oxazol-4-yl)-2,2-difluoroacetic acid: Similar structure with an oxazole ring instead of a thiazole ring, affecting its chemical properties and applications.

Uniqueness

2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the combination of its thiazole ring, Boc-protecting group, and difluoroacetic acid moiety, making it highly versatile in synthetic applications, particularly in drug development and material science.

There you have it—a deep dive into a fascinating compound with multifaceted applications. What intrigues you the most about it?

Propiedades

IUPAC Name |

2,2-difluoro-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O4S/c1-9(2,3)18-8(17)14-7-13-5(4-19-7)10(11,12)6(15)16/h4H,1-3H3,(H,15,16)(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFIRNJIKQISHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2962978.png)

![ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2962979.png)

![4-(diethylsulfamoyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2962982.png)

![methyl 5-cyano-4-(2-fluorophenyl)-6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2962986.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2962989.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2962993.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2962995.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2962998.png)